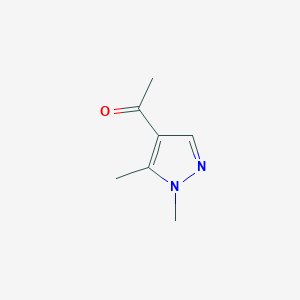
2-Azidobenzonitrile
Übersicht
Beschreibung
2-Azidobenzonitrile is a white or pale yellow crystalline powder with a molecular formula C7H4N4. It is a derivative of benzonitrile, an aromatic organic compound that is a colorless liquid with a sweet bitter almond odor .
Synthesis Analysis
The synthesis of 2-Azidobenzonitrile and similar compounds often involves the use of diazotransfer reactions. For example, a method has been developed for the synthesis of 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide .Chemical Reactions Analysis
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . They are also used in the reduction of azides to amines, a process that can be promoted by glucose under aqueous alkaline conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Amines
2-Azidobenzonitrile: is used in the synthesis of amines through the reduction of azides. This process is significant in the production of pharmaceuticals, carbohydrates, and nucleosides. A notable method involves the reduction of azides to amines in water using D-glucose and KOH as green reagents, which is simple, scalable, and chemoselective .
Heterocyclic Chemistry
The compound serves as a precursor in the synthesis of heterocyclic compounds, particularly diazines. Diazines are central to a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, and anti-inflammatory activities. The versatility of 2-Azidobenzonitrile allows for the creation of diverse chemical structures within this field .
Organic Synthons
Organic azides like 2-Azidobenzonitrile are valuable synthons in organic chemistry. They can be prepared with high selectivity and transformed into various organic intermediates. Their transformation to amines provides access to a variety of organic intermediates, which are particularly useful in the synthesis of pharmaceuticals .
Green Chemistry
2-Azidobenzonitrile: plays a role in green chemistry initiatives. The reduction of azides to amines using carbohydrates as a hydrogen source exemplifies an eco-friendly approach to chemical synthesis. This method avoids the use of transition metals and toxic hydrogen sources, aligning with the principles of green chemistry .
Surface Receptor Identification
In biochemical research, 2-Azidobenzonitrile is utilized in the identification of surface receptors. The compound can be used to modify surfaces or bind to specific receptors, aiding in the study of cell signaling and molecular interactions .
Chemoselective Transformations
The chemoselectivity of 2-Azidobenzonitrile in reactions is a valuable property in synthetic chemistry. It allows for selective transformations in the presence of other reducible functionalities, which is crucial for the synthesis of complex molecules with multiple functional groups .
Zukünftige Richtungen
The use of azides, including 2-Azidobenzonitrile, in the synthesis of modified RNA is an area of active research. The synthetic ease of generating 2′-azido RNA is expected to pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
Wirkmechanismus
Target of Action
2-Azidobenzonitrile is a versatile and useful synthon in the synthesis of heterocycles . It primarily targets the azide group, which can be easily prepared from halides and sulfonates . The azide group is a key functional group that undergoes various transformations, providing access to a variety of organic intermediates .
Mode of Action
The compound interacts with its targets through a reduction process. In the presence of D-glucose and KOH, 2-Azidobenzonitrile undergoes a reduction to form amines .
Biochemical Pathways
The reduction of azides to amines is a significant biochemical pathway influenced by 2-Azidobenzonitrile . This pathway is crucial in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .
Pharmacokinetics
The compound’s reduction process is quick and efficient, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of 2-Azidobenzonitrile’s action is the formation of amines . This transformation provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction is chemoselective, favoring azide reduction in the presence of other reducible functionalities .
Action Environment
The reduction of 2-Azidobenzonitrile to amines occurs under aqueous alkaline conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as pH and temperature. The reaction protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic, and sulphonyl azides .
Eigenschaften
IUPAC Name |
2-azidobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFPTNJYJWFZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398593 | |
| Record name | 2-azidobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidobenzonitrile | |
CAS RN |
31656-77-6 | |
| Record name | NSC125603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azidobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key reaction 2-azidobenzonitrile is known for, and what unexpected product can arise?
A1: 2-Azidobenzonitrile is primarily known for its use in synthesizing substituted benzotriazines. While initially intended for the creation of 3-substituted indazoles by reacting with Grignard or lithium reagents, researchers found that the reaction instead yielded benzotriazines in good yields. [] This unexpected outcome highlights the complex reactivity of this compound.
Q2: How does the structure of the 2-azidobenzonitrile derivative influence the reaction outcome?
A2: Research has shown that the substituents on the 2-azidobenzonitrile molecule play a significant role in determining the reaction products and their yields. [] This suggests a structure-activity relationship that can be further explored to fine-tune the reaction towards desired outcomes.
Q3: What alternative products can be formed during the reaction of 2-azidobenzonitrile with Grignard or lithium reagents?
A3: When reacting 2-azidobenzonitrile with aryl Grignard or lithium reagents, instead of benzotriazines, aryl-triazene derivatives become the primary products. [] This further emphasizes the significant influence of the reagent choice on the reaction pathway and product selectivity.
Q4: What is the significance of using X-ray crystallography in the research involving 2-azidobenzonitrile?
A4: X-ray crystallography played a crucial role in confirming the structures of several reaction products, including 3,3'-biindazolyl derivatives and benzotriazine derivatives synthesized from 2-azidobenzonitrile. [, ] This technique provided definitive evidence for the structures and validated the reaction outcomes.
Q5: Are there any known alternative methods for synthesizing 3,3'-biindolyl derivatives, apart from using 2-azidobenzonitrile as a precursor?
A5: Yes, research has successfully demonstrated an alternative method for synthesizing 3,3'-biindolyl derivatives. This method utilizes tellurium tetrachloride to induce oxidative coupling, offering a different synthetic route compared to using 2-azidobenzonitrile as a starting material. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)










